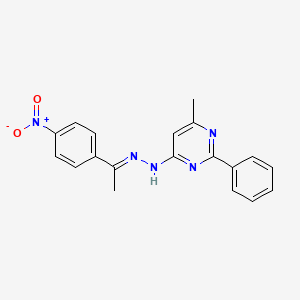
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
描述
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as NEH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NEH is a yellow crystalline powder with a molecular weight of 356.42 g/mol and a melting point of 209-211°C.
科学研究应用
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has shown promising results as an anti-tumor, anti-inflammatory, and anti-microbial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed to act through the inhibition of various enzymes and proteins involved in the pathological processes of different diseases. 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, cyclooxygenase, and lipoxygenase. It also inhibits the expression of various inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has shown significant biochemical and physiological effects in various studies. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation. 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
实验室实验的优点和局限性
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has several advantages as a research tool. It is easy to synthesize and purify, and it has a high level of stability. It also has a low toxicity profile, making it safe for use in laboratory experiments. However, 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has some limitations, such as its poor solubility in water and its potential for non-specific binding to proteins.
未来方向
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has shown promising results in various studies, and there are several future directions for research. One potential direction is the development of 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Another potential direction is the study of the structure-activity relationship of 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone and its derivatives to optimize its biological activity. Additionally, the use of 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone as a research tool for the study of enzyme inhibition and protein-protein interactions is another potential direction for future research.
Conclusion:
In conclusion, 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has shown promising results as an anti-tumor, anti-inflammatory, and anti-microbial agent, and it has potential applications in the treatment of Alzheimer's disease and Parkinson's disease. 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has several advantages as a research tool, but it also has some limitations. There are several future directions for research, including the development of 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone-based drugs and the study of its structure-activity relationship.
属性
IUPAC Name |
6-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-12-18(21-19(20-13)16-6-4-3-5-7-16)23-22-14(2)15-8-10-17(11-9-15)24(25)26/h3-12H,1-2H3,(H,20,21,23)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZFWLQOHWRKEB-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



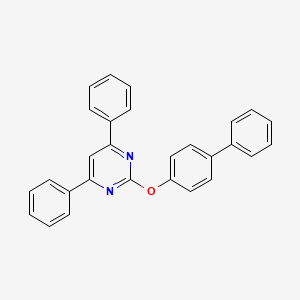
![3-nitrobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843764.png)


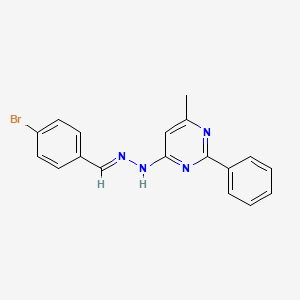


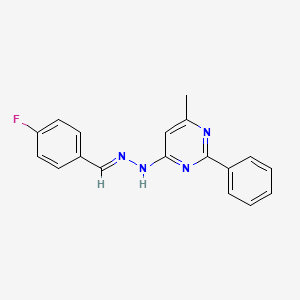

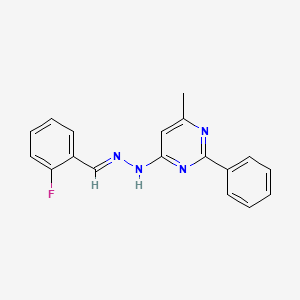

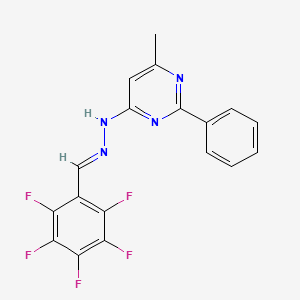
![3,6-dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843853.png)
![5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843859.png)